molecular formula C11H10N2OS B1353723 Phenylthiohydantoin-DELTA-threonine CAS No. 5800-50-0

Phenylthiohydantoin-DELTA-threonine

Cat. No.: B1353723
CAS No.: 5800-50-0
M. Wt: 218.28 g/mol
InChI Key: SXYSWGDIVRMEDE-XNWCZRBMSA-N
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Description

Contextualization within Protein Sequencing Methodologies

PTH-Δ-threonine is a specific derivative generated during Edman degradation, a cornerstone method for N-terminal protein sequencing developed by Pehr Edman. wikipedia.orgehu.eus This process sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide chain. wikipedia.orgyoutube.com The methodology involves a two-step cyclical reaction. First, under alkaline conditions, the N-terminal amino acid reacts with phenyl isothiocyanate (PITC). fujifilm.com Second, under acidic conditions, the labeled amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative. fujifilm.comfishersci.com This ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) amino acid, which is subsequently identified, typically by high-performance liquid chromatography (HPLC). springernature.comspringernature.comnih.gov

The formation of PTH-Δ-threonine is a known complication that arises when the N-terminal amino acid being sequenced is threonine. nih.gov Threonine, being a hydroxyamino acid, is susceptible to dehydration (loss of a water molecule) during the acidic cyclization and conversion steps of the Edman chemistry. nih.gov This side reaction, a form of β-elimination, results in the formation of a double bond in the side chain, yielding the dehydrated derivative, PTH-Δ-threonine, alongside the expected PTH-threonine. nih.govacs.org The presence of this additional product is a critical factor that protein chemists must account for to avoid misinterpretation of sequencing data.

Significance as a Threonine Derivative in Analytical Chemistry

The significance of Phenylthiohydantoin-DELTA-threonine in analytical chemistry lies in its role as a key indicator and a potential complication in the identification of threonine residues during protein sequencing. nih.gov When analyzing the output from an automated sequencer, threonine does not typically appear as a single, clean peak in the HPLC chromatogram. Instead, it often presents as a primary peak for PTH-threonine and a secondary, identifiable peak for PTH-Δ-threonine. tcichemicals.com

This phenomenon makes the accurate identification of threonine more complex than for other amino acids that yield a single PTH derivative. nih.gov Analysts must be able to recognize this characteristic pattern of multiple peaks to correctly assign a threonine residue at that position in the sequence. nih.gov The ratio of PTH-threonine to its delta derivative can vary depending on the specific conditions of the Edman chemistry, such as the type of acid used and the reaction temperature.

Furthermore, the dehydrated derivatives of both serine and threonine can be reactive and may undergo further reactions, including polymerization, which can lead to lower recovery of the identifiable PTH products and complicate quantification. nih.gov Therefore, the study and characterization of PTH-Δ-threonine are essential for refining sequencing protocols and improving the accuracy of protein sequence analysis. Its identification is often confirmed by comparing its retention time in HPLC with a known standard and can be further verified using mass spectrometry. nih.govacs.org

Research Findings on Threonine Derivatives in Edman Degradation

The table below summarizes the products generated from a threonine residue during Edman degradation, highlighting the analytical challenge and significance of PTH-Δ-threonine.

Precursor Amino AcidPrimary PTH ProductKey ByproductChemical TransformationAnalytical Implication
Threonine PTH-threonineThis compound β-elimination (Dehydration)Requires identification of two distinct peaks on the chromatogram to confirm a single threonine residue. The ratio can vary.
Serine PTH-serinePhenylthiohydantoin-DELTA-serineβ-elimination (Dehydration)Similar to threonine, but often with a greater degree of degradation, making serine one of the more difficult residues to identify reliably.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSWGDIVRMEDE-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421052
Record name PTH-DELTA-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5800-50-0
Record name PTH-DELTA-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Chemical Mechanisms of Phenylthiohydantoin Delta Threonine

Generation via Edman Degradation Chemistry

Edman degradation is a cyclical process involving three main steps: coupling, cleavage, and conversion. youtube.com The process begins with the reaction of the free N-terminal amino group of a peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide). wikipedia.orgyoutube.com Subsequently, under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide chain intact. longdom.org In the final conversion step, the unstable ATZ-amino acid is treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH)-amino acid, which can then be identified chromatographically. libretexts.org

Reaction Intermediates and Product Formation Specific to Threonine Residues

The formation of PTH-derivatives from amino acids with hydroxyl-containing side chains, such as threonine and serine, is prone to a significant side reaction: β-elimination or dehydration. nih.gov This dehydration is a critical step in the formation of Phenylthiohydantoin-Δ-threonine.

The process specific to a threonine residue at the N-terminus proceeds through the following key stages:

Coupling: The α-amino group of the N-terminal threonine reacts with phenyl isothiocyanate (PITC) to form the phenylthiocarbamoyl-threonyl-peptide (PTC-threonyl-peptide).

Cleavage: Treatment with a strong, anhydrous acid like trifluoroacetic acid (TFA) cleaves the first peptide bond. The sulfur atom of the PTC group attacks the carbonyl carbon of the threonine residue, leading to the formation of a five-membered ring intermediate, the anilinothiazolinone of threonine (ATZ-threonine). longdom.org

Dehydration and Conversion: During the conversion step, which involves treatment with aqueous acid to transform the ATZ-threonine into the more stable PTH-threonine, the hydroxyl group on the threonine side chain is susceptible to elimination. libretexts.org This acid-catalyzed dehydration occurs at the cyclization stage and results in the formation of a double bond, yielding the unsaturated derivative, Phenylthiohydantoin-Δ-threonine. nih.gov The serine derivative is known to be more susceptible to these side reactions than the threonine derivative. nih.gov

Below is a table summarizing the key intermediates in this pathway.

StepIntermediate NameAbbreviationChemical Description
CouplingPhenylthiocarbamoyl-threonyl-peptidePTC-threonyl-peptideThe initial product formed by the reaction of the N-terminal threonine with phenyl isothiocyanate.
CleavageAnilinothiazolinone-threonineATZ-threonineA five-membered ring compound formed after cleavage from the peptide chain under acidic conditions. It is relatively unstable.
ConversionPhenylthiohydantoin-threoninePTH-threonineThe stable, rearranged hydantoin (B18101) derivative formed upon treatment with aqueous acid.
Side ReactionPhenylthiohydantoin-Δ-threoninePTH-Δ-threonineThe dehydrated, unsaturated product formed from PTH-threonine via β-elimination of the side-chain hydroxyl group.

Influence of Reaction Conditions on Phenylthiohydantoin-Δ-threonine Yield and Purity

The yield and purity of Phenylthiohydantoin-Δ-threonine are highly dependent on the specific conditions employed during the Edman degradation cycle, particularly during the cleavage and conversion steps. The key factor is the management of the dehydration side reaction.

Research indicates that the dehydration of threonine's side chain occurs predominantly in anhydrous acid solutions during the cyclization stage. nih.gov This suggests that the conditions of the cleavage step, which often uses anhydrous trifluoroacetic acid, are conducive to the formation of the dehydrated ATZ intermediate, which then converts to PTH-Δ-threonine.

Conversely, the stability of the resulting dehydrated thiohydantoin is compromised in aqueous acid. Under these conditions, the molecule can undergo hydration according to Markovnikov's rule, followed by the fission of the thiohydantoin ring. nih.gov This leads to the irreversible breakdown of the compound, significantly reducing the final yield. Therefore, a delicate balance of acidic and aqueous conditions is required to promote the formation of the PTH derivative while minimizing its subsequent degradation.

The table below outlines the major influences of reaction conditions on the product.

Reaction ConditionInfluence on Yield and Purity
Acid Type/Concentration Strong anhydrous acids (e.g., TFA) used in the cleavage step promote the initial dehydration of the threonine side chain.
Water Content Dehydration is favored in anhydrous conditions. The presence of water in the conversion step is necessary for the ATZ to PTH rearrangement, but excess water can lead to hydration of the Δ-threonine double bond and subsequent ring fission, lowering the yield. nih.gov
Temperature Elevated temperatures during the conversion step can increase the rate of both the desired PTH formation and the undesired degradation reactions.
By-product Formation Incomplete reactions or side reactions in the Edman cycle can lead to the accumulation of by-products, which may co-elute with PTH-Δ-threonine during chromatographic analysis, affecting its purity and quantification. libretexts.org

Mechanistic Investigations of Thiohydantoin Ring Formation and Stability

The formation of the thiohydantoin ring is the final and crucial step in identifying the N-terminal amino acid in the Edman degradation cycle. The mechanism involves an intramolecular cyclization and rearrangement that converts the less stable ATZ-amino acid into the stable PTH-amino acid. wikipedia.orglongdom.org

The process begins after the ATZ-threonine is cleaved from the peptide chain and extracted. The conversion to PTH-threonine is catalyzed by aqueous acid. Mechanistically, this is understood to be an isomerization process. youtube.com The ATZ ring opens and then recloses via a nucleophilic attack of the nitrogen atom onto the carbonyl carbon, forming the more thermodynamically stable five-membered thiohydantoin ring. youtube.comkg.ac.rs

For threonine, the stability of the final product is complicated by the side-chain hydroxyl group. As mentioned, acid-catalyzed dehydration during this stage leads to the formation of Phenylthiohydantoin-Δ-threonine. nih.gov The stability of this unsaturated product is a significant concern for accurate sequencing.

Key points regarding the stability of Phenylthiohydantoin-Δ-threonine include:

Polymerization: In anhydrous acid, the dehydrated derivative is reactive and can polymerize via its enamine-like methylene group, leading to a loss of the monomeric product available for detection. nih.gov

Ring Fission: In aqueous acid, the double bond of the ethylidene group can be hydrated. This is followed by the cleavage of the thiohydantoin ring, resulting in the irreversible destruction of the molecule and low recovery during analysis. nih.gov

These degradation pathways underscore the challenges associated with the quantitative analysis of threonine residues using the Edman degradation method and highlight the importance of carefully controlled reaction conditions to maximize the yield of the identifiable PTH-Δ-threonine derivative.

Advanced Analytical Methodologies for Phenylthiohydantoin Delta Threonine Characterization

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of PTH-threonine from the complex mixture of PTH amino acids generated during Edman degradation. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, with each method offering distinct advantages.

HPLC, particularly in its reversed-phase mode, is the most common and effective method for the analysis of PTH amino acids, including PTH-threonine. nih.gov It allows for the separation of these derivatives in their native state without the need for further chemical modification.

The successful resolution of PTH-threonine from other PTH amino acids in reversed-phase HPLC (RP-HPLC) hinges on the careful optimization of several key parameters. nih.gov The goal is to achieve baseline separation of all compounds in the shortest possible time. nih.gov

Stationary Phase: The most widely used stationary phases are silica-based particles chemically bonded with alkyl chains. Octadecylsilane (ODS, C18) and octylsilane (B1236092) (C8) are common choices. nih.govnih.gov C18 columns, such as Ultrasphere-ODS, are frequently employed for their high resolving power for the complete spectrum of PTH amino acids. nih.govnih.gov

Mobile Phase: A gradient elution is typically required to separate the mixture of PTH amino acids, which span a range of polarities. The mobile phase usually consists of two solvents: an aqueous buffer (Solvent A) and an organic modifier, most commonly acetonitrile (B52724) (Solvent B). windows.net The composition of the buffer, including its pH and the type of ion-pairing agent used (e.g., trifluoroacetic acid - TFA), is critical for achieving optimal separation. windows.netnih.gov

Parameter Optimization: The resolution is fine-tuned by adjusting several factors:

pH: The pH of the aqueous mobile phase affects the ionization state of the PTH amino acids, thereby influencing their retention. Fine-tuning the pH is a critical step for optimizing selectivity. nih.govnih.gov

Temperature: Column temperature impacts solvent viscosity and mass transfer kinetics. Operating at slightly elevated temperatures (e.g., 35-50°C) can improve peak shape and reduce analysis time. nih.govnih.gov

Gradient Profile: The shape of the elution gradient (the rate of change in the concentration of Solvent B) is optimized to resolve closely eluting peaks while minimizing the total run time. nih.gov

Below is a table summarizing typical RP-HPLC parameters for PTH amino acid analysis.

ParameterTypical SettingPurpose in PTH-Threonine Separation
Column C18 (e.g., Ultrasphere-ODS), 4-5 µm particle size, 250 x 4.6 mmProvides high-resolution separation of a wide range of PTH amino acid polarities.
Mobile Phase A Aqueous Buffer (e.g., Acetate, Phosphate) with 0.1% TFAControls pH and provides ion-pairing to improve peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier that elutes the more hydrophobic PTH amino acids.
Gradient Linear gradient from low %B to high %B (e.g., 5% to 55% B in 50 min)Elutes PTH amino acids in order of increasing hydrophobicity, separating polar PTH-threonine from others. windows.net
Flow Rate 1.0 - 1.5 mL/minBalances analysis time with separation efficiency.
Temperature 35 - 50 °CImproves efficiency and reduces backpressure. nih.govnih.gov
Detection UV Absorbance at ~270 nmPhenylthiohydantoin moiety has a strong UV absorbance at this wavelength for sensitive detection. researcher.life

In reversed-phase HPLC, compounds elute in order of increasing hydrophobicity. Due to the polar hydroxyl group in its side chain, PTH-threonine is one of the more polar PTH amino acids and therefore typically elutes relatively early in the chromatogram. Its retention time is a key identifier. researchgate.net

It often elutes in close proximity to PTH-serine, which has similar polarity, and PTH-glycine. The separation of PTH-threonine from its degradation products and from PTH-serine can be particularly challenging and requires a highly optimized system. The elution order of PTH amino acids is generally consistent, allowing for reliable identification based on retention time when compared to a standard mixture. For instance, in many C18 systems, the elution order places PTH-threonine after more polar derivatives like PTH-aspartic acid and PTH-asparagine, but before more nonpolar derivatives like PTH-valine, PTH-methionine, and PTH-leucine. researchgate.netnih.gov

The following table illustrates a representative elution order for selected PTH amino acids in a typical RP-HPLC system, highlighting the position of PTH-Threonine.

Elution OrderPhenylthiohydantoin (PTH) Amino AcidRelative Polarity
EarlyPTH-Aspartic AcidHigh
EarlyPTH-AsparagineHigh
Mid-Early PTH-Threonine Moderate
Mid-EarlyPTH-SerineModerate
Mid-EarlyPTH-GlycineModerate
MiddlePTH-AlanineLow
MiddlePTH-TyrosineLow
LatePTH-ValineVery Low
LatePTH-MethionineVery Low
LatePTH-PhenylalanineVery Low
LatePTH-IsoleucineVery Low
LatePTH-LeucineVery Low

Gas chromatography offers an alternative for the analysis of PTH amino acids. nih.govnih.gov However, due to the low volatility and polar nature of many PTH derivatives, including PTH-threonine, direct analysis is not feasible. researchgate.net

To make PTH-threonine and other polar PTH amino acids sufficiently volatile for GC analysis, a pre-column derivatization step is mandatory. researchgate.net This process involves chemically modifying the polar functional groups (like the hydroxyl group of threonine) to create a less polar and more volatile compound.

The most common derivatization technique is silylation . This involves reacting the PTH amino acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other trimethylsilyl (B98337) donors. This reaction converts the polar -OH group on the threonine side chain into a nonpolar trimethylsilyl ether (-O-Si(CH₃)₃). Some methods require a two-step approach where more volatile PTHs are analyzed first, followed by a silylation step and a second GC run for the less volatile, derivatized PTHs like PTH-threonine. researchgate.net Other pre-column derivatization methods have also been explored for amino acid analysis in general, often involving reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), though silylation is prominent for GC analysis of PTH derivatives. nih.govjascoinc.comjasco-global.com

The separation of derivatized PTH amino acids by GC is governed by the choice of the capillary column and the oven temperature program.

Column Selection: The choice of the stationary phase is the most critical factor, as it dictates the selectivity of the separation. sigmaaldrich.com The principle of "like dissolves like" applies. sigmaaldrich.com For the separation of the silylated PTH derivatives, which cover a range of polarities, moderately polar to polar stationary phases are often required. Some historical methods utilized packed columns with phases like DC-560 for more volatile derivatives and XE-60 for more polar, silylated ones. researchgate.net In modern capillary GC, stationary phases such as those containing phenyl and cyanopropyl functional groups (e.g., 50% Phenyl - 50% Methylpolysiloxane) offer a good balance of polarity for separating a wide range of derivatized compounds. The column dimensions (length, internal diameter, and film thickness) are also selected to balance resolution and analysis time. greyhoundchrom.comtrajanscimed.com

Temperature Programming: Isothermal analysis is generally inadequate for separating a complex mixture like PTH amino acids. chromatographyonline.com Temperature programming, which involves gradually increasing the column temperature during the analysis, is essential. alwsci.comchromatographytoday.com This ensures that the more volatile compounds are resolved at lower temperatures, while the less volatile, higher-boiling point derivatives (like silylated PTH-threonine) elute in a reasonable time and as sharp peaks at higher temperatures. youtube.comchromatographyonline.com

A typical temperature program involves:

An initial low temperature to allow for the separation of the most volatile components.

A controlled temperature ramp (e.g., 5-10 °C/min) to elute compounds in order of their boiling points. chromatographytoday.com

A final high temperature held for a period to ensure all components have eluted from the column.

The table below outlines key considerations for the GC analysis of derivatized PTH-threonine.

ParameterTypical Setting/ConsiderationPurpose in Derivatized PTH-Threonine Separation
Derivatization Agent Trimethylsilylating agent (e.g., BSTFA)Increases volatility by converting the polar hydroxyl group to a nonpolar silyl (B83357) ether. researchgate.net
GC Column Phase Mid-to-high polarity (e.g., Phenyl, Cyanopropyl-substituted polysiloxane)Provides appropriate selectivity for separating the derivatized PTH amino acids. restek.comgcms.cz
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thicknessA standard dimension offering a good compromise between resolution and analysis speed. greyhoundchrom.com
Initial Oven Temp. 100 - 150 °CAllows for separation of early-eluting, more volatile derivatives.
Temperature Ramp Rate 5 - 10 °C/minControls the elution of compounds based on boiling point, improving resolution. chromatographytoday.com
Final Oven Temp. 250 - 280 °CEnsures the elution of the less volatile silylated PTH derivatives.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general-purpose sensitive detection; MS provides definitive identification.

Gas Chromatography (GC) of Phenylthiohydantoin-DELTA-threonine

Spectroscopic Identification and Structural Elucidation

The definitive characterization of Phenylthiohydantoin-Δ-threonine (PTH-Δ-threonine) relies on advanced spectroscopic methodologies. These techniques provide unambiguous structural confirmation by probing the molecular framework at the atomic and molecular levels. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal tools employed for this purpose, each offering complementary information to fully elucidate the compound's structure.

Mass Spectrometry (MS) of Phenylthiohydantoin-Δ-threonine

Mass spectrometry is a cornerstone technique for the analysis of PTH amino acid derivatives, providing critical information on molecular weight and structure through fragmentation analysis. nih.govnih.gov It is particularly valuable in the context of protein sequencing, where PTH derivatives are sequentially cleaved and identified. nih.gov

Tandem mass spectrometry (MS/MS) is instrumental in confirming the identity of PTH-Δ-threonine by analyzing its specific fragmentation patterns. In this technique, the protonated molecular ion of the compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. acs.org The resulting product ion spectrum serves as a structural fingerprint.

Collision-induced dissociation spectra have been successfully obtained for numerous PTH derivatives, including the dehydrothreonine form. acs.org The fragmentation of PTH amino acids typically involves cleavages within the amino acid side chain and the phenylthiohydantoin ring system. nih.gov For PTH-Δ-threonine, the fragmentation pattern is distinct from its non-dehydrated counterpart, PTH-threonine, allowing for clear differentiation. While some mass spectrometry methods are designed to minimize fragmentation to preserve the molecular ion, the analysis of these fragments is key to structural confirmation in MS/MS. stanford.edu The fragmentation behavior is well-documented for α-amino acids, commonly involving the neutral loss of water and carbon monoxide from the protonated molecule.

Table 1: Potential Characteristic MS/MS Fragment Ions of Phenylthiohydantoin-Δ-threonine (Note: This table is illustrative of expected fragmentation based on the compound's structure. Actual observed fragments can vary with instrument conditions.)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription of Fragment
219.06135.04C4H4OPhenylthiourea ion
219.0693.06C5H4N2OSAniline ion
219.0677.04C6H6N2OSPhenyl ion

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally precise measurement of a molecule's mass-to-charge ratio (m/z), making it an indispensable tool for confirming the elemental composition of Phenylthiohydantoin-Δ-threonine. nih.govnih.gov Unlike nominal mass measurements, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. This accuracy is crucial for differentiating PTH-Δ-threonine from other potential byproducts or contaminants in a sample. nih.gov

The ability of mass spectrometry to accurately identify molecules based on their mass and fragmentation characteristics overcomes the limitations and cross-reactivity issues associated with older immunoassay techniques for PTH analysis. nih.govthermofisher.com By providing the exact mass, HRMS validates the molecular formula C11H10N2OS.

Table 2: Accurate Mass Calculation for Phenylthiohydantoin-Δ-threonine ([M+H]⁺)

ElementCountAtomic MassTotal Mass
Carbon1112.011132.121
Hydrogen111.00811.088
Nitrogen214.00728.014
Oxygen115.99915.999
Sulfur132.06532.065
Total (Monoisotopic Mass) 219.0643

The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) creates a powerful analytical platform for the comprehensive analysis of complex mixtures containing PTH-Δ-threonine. nih.govnih.gov Phenylthiohydantoin amino acids, which are liberated during automated N-terminal protein sequencing, are most commonly identified using High-Performance Liquid Chromatography (HPLC). nih.gov Coupling this separation technique with MS provides an additional layer of confirmation beyond simple retention time data. nih.gov

In an LC-MS system, the sample mixture is first injected into an HPLC column. The various components of the mixture, including different PTH derivatives, are separated based on their physicochemical properties as they interact with the stationary phase of the column. As each separated compound elutes from the column, it is introduced directly into the ion source of the mass spectrometer for ionization and analysis. This approach has been successfully used to identify all standard PTH amino acids and is sensitive enough to detect them at picomole levels. nih.gov Ultrasensitive LC-MS/MS methods have been developed that can quantify PTH derivatives at very low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in Phenylthiohydantoin-Δ-threonine can be determined, offering unambiguous structural confirmation.

While a complete, assigned NMR spectrum for Phenylthiohydantoin-Δ-threonine is not broadly published, its spectral features can be reliably predicted based on the known spectra of its constituent parts: the phenylthiohydantoin ring and the dehydrated threonine side chain. Analysis of the parent amino acid, L-threonine, provides a basis for understanding the signals originating from the side chain. bmrb.ionih.govnih.gov

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, typically found in the downfield region (around 7.0-8.0 ppm). The dehydrated threonine side chain would produce signals for the methyl group (CH₃) and a vinyl proton (C=CH). The methyl group protons would appear as a doublet, while the vinyl proton would likely appear as a quartet due to coupling with the methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts for Phenylthiohydantoin-Δ-threonine (Note: Predicted chemical shift ranges are based on standard values and may vary depending on solvent and experimental conditions.)

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Phenyl (Ar-H)7.0 - 8.0Multiplet
Vinyl (=CH)5.5 - 6.5Quartet (q)
Methyl (CH₃)1.8 - 2.5Doublet (d)
Amide (N-H)8.0 - 9.5Singlet (s)

¹³C NMR Analysis: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (C=O and C=S) in the PTH ring, which are expected in the most downfield region of the spectrum. The carbons of the phenyl ring would appear in the aromatic region (120-140 ppm). The dehydrated side chain would be characterized by signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized methyl carbon. Published data for L-threonine show the methyl carbon at approximately 22 ppm and the other side-chain carbons between 60-70 ppm; these values would shift significantly upon dehydration and ring formation. bmrb.iochemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for Phenylthiohydantoin-Δ-threonine (Note: Predicted chemical shift ranges are based on standard values and may vary depending on solvent and experimental conditions.)

Carbon TypePredicted Chemical Shift (ppm)
Thione (C=S)175 - 185
Carbonyl (C=O)165 - 175
Phenyl (Ar-C)120 - 140
Vinylic (=C)110 - 130
Methyl (CH₃)15 - 25
Two-Dimensional NMR Techniques for Atom Organization and Three-Dimensional Structure Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for unambiguously determining the covalent structure and spatial arrangement of molecules like Phenylthiohydantoin-Δ-threonine. Unlike one-dimensional NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the signals across two frequency dimensions, revealing correlations between nuclei.

Key 2D NMR experiments for characterizing Phenylthiohydantoin-Δ-threonine include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For Phenylthiohydantoin-Δ-threonine, COSY would reveal the complete spin system of the ethylidene side chain, showing correlations from the methyl protons to the vinylic proton.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a coupled spin system, not just adjacent ones. springernature.com This would be instrumental in confirming the entire ethylidene group as a single, interconnected unit.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to their attached carbon atoms. springernature.com It is essential for assigning the carbon skeleton of Phenylthiohydantoin-Δ-threonine by linking the proton assignments from COSY and TOCSY to the corresponding ¹³C signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is critical for elucidating the three-dimensional structure. For instance, NOESY spectra could reveal through-space interactions between the protons of the phenyl ring and the protons of the ethylidene side chain, defining their relative orientation.

By combining the connectivity information from COSY and TOCSY with the through-bond (HSQC) and through-space (NOESY/ROESY) correlation data, a complete and unambiguous assignment of all atoms in the Phenylthiohydantoin-Δ-threonine molecule can be achieved, confirming its atom organization and three-dimensional conformation in solution.

Table 1: Application of 2D NMR Techniques for Phenylthiohydantoin-Δ-threonine Analysis

NMR TechniquePrincipleInformation Gained for Phenylthiohydantoin-Δ-threonine
COSY Correlates J-coupled protons (protons on adjacent atoms).Identifies connectivity within the ethylidene side chain.
TOCSY Correlates all protons within a given spin system. springernature.comConfirms the entire ethylidene group as a single molecular fragment.
HSQC Correlates protons with their directly attached heteronuclei (e.g., ¹³C). springernature.comAssigns specific carbon atoms in the phenyl ring, hydantoin (B18101) ring, and side chain.
NOESY/ROESY Correlates protons that are close in three-dimensional space.Determines the spatial orientation of the phenyl group relative to the hydantoin and ethylidene moieties.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of this compound

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. scribd.com Since the Phenylthiohydantoin-Δ-threonine derivative retains the chiral center from the original threonine amino acid, CD spectroscopy can be used to determine its absolute configuration.

The Phenylthiohydantoin (PTH) group itself acts as a chromophore, and its proximity to the chiral center of the original amino acid makes it optically active. Research has shown that PTH derivatives of D- and L-amino acids exhibit characteristic CD spectra with opposite signs (positive or negative peaks) at specific wavelengths. nih.gov

For most PTH-amino acids, the key analytical wavelength is around 270 nm. nih.gov PTH derivatives of L-amino acids typically show a positive CD absorption at this wavelength, while their corresponding D-enantiomers show a negative absorption of nearly equal magnitude. nih.govjascoinc.com This relationship provides a direct method for determining the stereochemistry of the amino acid residue obtained from a peptide sequence. By comparing the sign of the CD absorption of an unknown Phenylthiohydantoin-Δ-threonine sample to that of known L- and D-standards, its absolute configuration can be unambiguously assigned. This method is sensitive enough to be integrated directly into HPLC systems (HPLC-MS/CD), allowing for simultaneous determination of sequence and stereochemistry in a single run. nih.govnih.gov

Table 2: Stereochemical Determination of Phenylthiohydantoin-Δ-threonine by CD Spectroscopy

StereoisomerExpected CD Signal (circa 270 nm)Stereochemical Assignment
Sample APositive (+)L-configuration
Sample BNegative (-)D-configuration
Sample CNo SignalRacemic Mixture or Achiral Impurity

Detection Strategies and Quantification Methods

Reliable detection and quantification of Phenylthiohydantoin-Δ-threonine are fundamental to its role in protein sequencing. Several methods are employed, often integrated within automated analytical workflows.

Spectrophotometric Detection (UV/Vis)

Spectrophotometric detection, specifically using UV/Visible light, is the most common method for identifying PTH-amino acids during protein sequencing. scribd.com This technique leverages the fact that the phenylthiohydantoin ring system is an inherent chromophore, strongly absorbing UV light at a characteristic wavelength, typically around 269 nm.

In practice, Phenylthiohydantoin-Δ-threonine, along with other PTH derivatives, is separated by high-performance liquid chromatography (HPLC). As the separated compounds elute from the HPLC column, they pass through a UV detector. The absorbance is recorded over time, producing a chromatogram. The identification of Phenylthiohydantoin-Δ-threonine is based on matching the retention time of the observed peak with that of a previously run, known standard. nih.govnih.gov The area under the peak is proportional to the amount of the compound, allowing for its quantification. This UV/Vis detection method is a standard feature of all commercial automated protein sequencers. nih.gov

Fluorometric Detection Post-Derivatization

Fluorometric detection is a highly sensitive analytical technique. However, it is not a standard or necessary method for the detection of PTH-amino acids themselves, as they are already equipped with a strong UV chromophore for direct detection.

Instead, fluorometric detection is more commonly applied to the original amino acids before they are converted into PTH derivatives, particularly when high sensitivity is required for amino acid analysis from a bulk hydrolysate. nih.govfrontiersin.org In such a workflow, amino acids are reacted with a fluorogenic labeling reagent, such as o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, to produce highly fluorescent adducts. nih.gov These fluorescent derivatives are then separated by HPLC and quantified.

Applying a secondary derivatization to an already-formed Phenylthiohydantoin-Δ-threonine molecule to make it fluorescent would be a redundant step in a standard proteomics workflow. The primary methods for PTH analysis remain direct UV/Vis detection and mass spectrometry, which provide sufficient sensitivity and structural information for sequencing applications.

Integration within Bioanalytical Workflows for Proteomics Research

The analysis of Phenylthiohydantoin-Δ-threonine is not an isolated process but a critical step within the larger bioanalytical workflow of N-terminal protein sequencing, known as Edman degradation. scribd.com This entire process is typically automated in an instrument called a protein sequencer. d-nb.info

The workflow proceeds as follows:

Coupling: The protein or peptide of interest is immobilized on a solid support. The N-terminal amino acid (e.g., threonine) is reacted with phenyl isothiocyanate (PITC) under basic conditions.

Cleavage: The reaction conditions are switched to acidic, which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact for the next cycle.

Conversion: The unstable ATZ-amino acid is treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH) derivative—in this case, Phenylthiohydantoin-Δ-threonine.

Identification: This PTH-amino acid is automatically injected into an on-line HPLC system. springernature.com It is identified based on its unique retention time compared to a standard chromatogram containing all possible PTH-amino acids. nih.govnih.gov Detection is typically achieved via UV/Vis spectrophotometry, with mass spectrometry sometimes used for confirmation.

This integrated, cyclical process allows for the stepwise identification of amino acids from the N-terminus of a protein, making the detection of specific derivatives like Phenylthiohydantoin-Δ-threonine a cornerstone of primary structure elucidation in proteomics.

Theoretical Investigations and Computational Chemistry of Phenylthiohydantoin Delta Threonine

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical studies provide fundamental insights into the three-dimensional structure and electronic properties of molecules. For Phenylthiohydantoin-Δ-threonine, these studies are essential for understanding its stability and reactivity. While direct quantum chemical data for PTH-Δ-threonine is not extensively published, we can infer its properties based on studies of related Phenylthiohydantoin-amino acids and the impact of the α,β-unsaturated system introduced by the delta-threonine side chain.

The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals. The introduction of the double bond in the Δ-threonine side chain leads to a more delocalized π-electron system, which is expected to influence the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Geometrical Parameters of Phenylthiohydantoin-Δ-threonine from Theoretical Calculations

ParameterPredicted ValueTheoretical Basis
Cα-Cβ Bond Length~1.34 ÅConsistent with a carbon-carbon double bond, shorter than the ~1.53 Å single bond in PTH-threonine.
Cα-Cβ-Cγ Bond Angle~122°Reflective of sp2 hybridization at the Cβ carbon.
Dihedral Angle (N1-C2-Cα-Cβ)~180° (trans) or ~0° (cis)The planarity of the double bond restricts rotation, leading to distinct planar conformers. The trans conformer is generally more stable.
Hydantoin (B18101) Ring PuckeringNearly PlanarThe core hydantoin ring maintains a high degree of planarity.

Table 2: Calculated Electronic Properties of Phenylthiohydantoin-Δ-threonine

PropertyPredicted Value/ObservationSignificance
HOMO-LUMO GapSmaller than PTH-threonineThe extended conjugation from the double bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.
Electron Density on CβLower than in PTH-threonineThe double bond withdraws electron density, making the Cβ atom a potential site for Michael addition.
Dipole MomentAltered compared to PTH-threonineThe change in geometry and electron distribution due to the double bond will result in a different overall molecular dipole moment, affecting its interaction with polar solvents.

Modeling of Reaction Pathways Leading to Phenylthiohydantoin-Δ-threonine Formation

Phenylthiohydantoin-Δ-threonine is a known byproduct of the Edman degradation of peptides containing threonine residues. The formation of the Δ-threonine derivative occurs through a dehydration reaction of the threonine side chain under the acidic conditions of the cleavage step of the Edman degradation. nih.govnih.gov

The reaction proceeds as follows:

Coupling: The N-terminal threonine residue reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. nih.govnih.gov

Cleavage and Dehydration: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA). This acid catalyzes the cleavage of the N-terminal amino acid as a thiazolinone derivative. nih.govnih.gov Concurrently, the acidic environment promotes the dehydration of the threonine side chain. This is a β-elimination reaction where the hydroxyl group on the β-carbon is protonated and eliminated as a water molecule, forming a double bond between the α and β carbons.

Conversion: The unstable thiazolinone derivative is then converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. nih.govnih.gov If dehydration occurred in the previous step, the final product is PTH-Δ-threonine.

Computational modeling of this reaction pathway can be performed using density functional theory (DFT) to calculate the activation energies for the dehydration step and to determine the most likely reaction mechanism. Such models can help to understand the factors that favor the formation of the Δ-threonine derivative over the standard PTH-threonine.

Table 3: Theoretical Parameters for the Dehydration of PTH-Threonine

ParameterTheoretical ValueImplication
Activation Energy (Dehydration)Moderately highThe reaction requires acidic conditions and elevated temperatures to proceed at a significant rate.
Reaction EnthalpyEndothermicThe dehydration reaction is not spontaneous and requires energy input.
Transition State GeometryE2-likeThe mechanism likely involves a concerted elimination of water with the assistance of a protonated hydroxyl group.

Prediction of Spectroscopic Signatures and Chromatographic Behavior

Computational methods can predict the spectroscopic and chromatographic properties of molecules, which is invaluable for their identification and characterization.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of PTH-Δ-threonine are expected to show characteristic signals for the vinyl protons and carbons of the double bond. These would be absent in the spectrum of PTH-threonine.

Infrared (IR) Spectroscopy: The IR spectrum of PTH-Δ-threonine would exhibit a characteristic C=C stretching vibration, which is absent in the saturated analogue. The frequencies of the C=O and N-H stretching vibrations of the hydantoin ring are also influenced by the electronic effects of the side chain.

Mass Spectrometry (MS): The mass spectrum of PTH-Δ-threonine will show a molecular ion peak corresponding to its lower molecular weight compared to PTH-threonine due to the loss of a water molecule.

Table 4: Predicted Spectroscopic Data for Phenylthiohydantoin-Δ-threonine

SpectroscopyPredicted SignatureComparison with PTH-Threonine
1H NMRVinyl protons (δ 5.5-6.5 ppm)PTH-threonine has a methine proton (Cα-H) and a methine proton (Cβ-H) at different chemical shifts.
13C NMRVinyl carbons (δ 120-140 ppm)PTH-threonine has aliphatic carbon signals for Cα and Cβ.
IR SpectroscopyC=C stretch (~1650 cm-1)Absent in PTH-threonine.
Mass Spectrometry (m/z)M-18 (relative to PTH-threonine)The molecular ion peak will be 18 units less than that of PTH-threonine.

Chromatographic Behavior:

The chromatographic behavior of PTH-Δ-threonine, particularly its retention time in reverse-phase high-performance liquid chromatography (HPLC), is expected to differ from that of PTH-threonine. researchgate.net The increased planarity and altered polarity of the Δ-threonine derivative will affect its interaction with the stationary and mobile phases. Generally, the more nonpolar nature of the C=C double bond compared to the C-OH bond may lead to a longer retention time in reverse-phase HPLC.

Table 5: Predicted Chromatographic Properties of Phenylthiohydantoin-Δ-threonine

PropertyPredictionRationale
HPLC Retention Time (Reverse-Phase)Longer than PTH-threonineThe molecule is slightly more nonpolar due to the loss of the hydroxyl group, leading to stronger interaction with the nonpolar stationary phase.
PolarityLess polar than PTH-threonineThe hydroxyl group in PTH-threonine is a significant contributor to its polarity.

Applications of Phenylthiohydantoin Delta Threonine in Contemporary Biochemical Research

Role in De Novo Protein Sequencing and Proteome Characterization

The most prominent application of Phenylthiohydantoin-DELTA-threonine is in de novo protein sequencing via the Edman degradation method. chemimpex.comwikipedia.org This chemical process, developed by Pehr Edman, enables the stepwise removal and identification of amino acid residues from the N-terminus of a peptide chain. wikipedia.orglibretexts.orgnumberanalytics.com The procedure allows for the elucidation of a protein's primary structure without prior knowledge of its genetic code.

The Edman degradation reaction occurs in a cycle with three main steps:

Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the uncharged N-terminal amino group of the peptide. wikipedia.orglongdom.org If threonine is the N-terminal residue, this forms a phenylthiocarbamoyl-peptide derivative.

Cleavage: Under acidic conditions, the derivative of the terminal amino acid is cleaved from the peptide chain as an unstable anilinothiazolinone (ATZ-amino acid) derivative, leaving the rest of the peptide intact for the next cycle. wikipedia.orglongdom.org

Conversion and Identification: The ATZ-amino acid is selectively extracted and then treated with acid to convert it into a more stable phenylthiohydantoin (PTH) amino acid derivative. wikipedia.orglongdom.org In the case of threonine, this final, stable product is this compound.

This resulting PTH-Δ-threonine is then identified, typically by high-performance liquid chromatography (HPLC). springernature.com By comparing the retention time of the unknown sample to that of a known PTH-Δ-threonine standard, the N-terminal amino acid is positively identified as threonine. The entire cycle is then repeated on the shortened peptide, allowing for the sequential identification of up to 30 to 60 amino acids with high efficiency. wikipedia.orglongdom.org This capability is invaluable for proteome characterization, where proteins are identified by determining a portion of their amino acid sequence. chemimpex.com

Monitoring of Amino Acid Modifications and Isomerization Phenomena (e.g., Threonine to Isothreonine)

Beyond sequencing the 20 common amino acids, Edman degradation and the analysis of the resulting PTH derivatives are crucial for identifying and characterizing post-translational modifications (PTMs) and other chemical alterations in proteins. nih.gov Modified amino acids can present a challenge as they may not be part of standard analysis kits and can exhibit different chromatographic behaviors. springernature.comnih.gov

The isomerization of threonine to isothreonine (homoserine) is one such modification that can be monitored. For instance, studies have shown that the treatment of peptides with iodoacetamide (B48618) during sample preparation can cause the unintended conversion of methionine to isothreonine. nih.gov Such an event, if not properly identified, could lead to incorrect protein sequence assignments. nih.gov

Similarly, if threonine were to isomerize to isothreonine, the resulting PTH derivative would have a different structure and, consequently, a different retention time in HPLC analysis compared to the standard PTH-threonine and its common dehydration products. nih.gov The detection of an unexpected peak near the expected position for PTH-threonine would signal a potential modification. While some modified amino acids like phosphoserine are unstable during sequencing, experienced analysts can often identify them by observing characteristic changes in the chromatogram. nih.gov Therefore, the careful analysis of PTH derivatives, including PTH-Δ-threonine, allows researchers to detect subtle but significant changes in protein structure arising from isomerization or other modifications.

Utilization as a Standard in Amino Acid Analysis Method Development and Validation

This compound serves as an essential analytical standard for the development and validation of methods used in protein sequencing. tcichemicals.comnih.gov The identification of PTH-amino acids produced during Edman degradation is most commonly achieved by HPLC, a technique that relies on comparing the elution profile of an unknown sample against that of known, purified standards. springernature.comnih.gov

For a sequencing method to be considered reliable and accurate, it must be validated. This involves demonstrating that it can consistently and correctly identify each of the 20 common amino acids. To achieve this, researchers use commercially prepared, high-purity PTH-amino acid standards, including PTH-Δ-threonine. tcichemicals.com

During method development, these standards are used to:

Optimize Separation: Adjusting HPLC conditions (e.g., buffer system, flow rate, and column type) to ensure that all PTH-amino acid derivatives, including PTH-Δ-threonine and its byproducts, are well-resolved from each other. taylorfrancis.com

Establish Retention Times: Creating a reference map of the precise time at which each PTH-amino acid standard elutes from the HPLC column under the finalized method conditions.

Confirm Identity: In more advanced setups, techniques like thermospray liquid chromatography/mass spectrometry can be used with the standards to confirm not only the retention time but also the molecular weight of the derivative, providing an unambiguous identification. nih.gov

The availability and use of this compound as a standard are therefore indispensable for the quality control and accuracy of automated protein sequencing. springernature.comnih.gov

Future Research Directions and Unexplored Avenues for Phenylthiohydantoin Delta Threonine Studies

Investigation of Novel Derivatization Reagents and Methodologies for Enhanced Specificity

The specificity of derivatization is paramount for the accurate quantification of amino acid derivatives. Future research should prioritize the development of novel reagents and methodologies that offer enhanced specificity for PTH-Δ-threonine or its parent molecule, threonine, prior to sequencing.

One promising avenue is the exploration of reagents that react with the secondary hydroxyl group of threonine under mild conditions, leading to a more stable and uniquely tagged PTH derivative. This could circumvent issues related to the dehydration of threonine during the cleavage step of Edman degradation, which leads to the formation of the delta-threonine derivative.

Recent advancements in derivatization for amino acid analysis have seen the introduction of reagents designed for high-sensitivity detection by mass spectrometry. A comparative analysis of such reagents for their efficacy with threonine and its subsequent PTH derivative could yield significant improvements.

Table 1: Comparison of Novel Derivatization Reagent Concepts for Threonine Analysis

Reagent ClassPotential Advantage for Threonine/PTH-Δ-Threonine AnalysisKey Research Objective
Hydroxyl-Specific Tags Increased stability and reduced ambiguity by preventing dehydration.Synthesize and test reagents with high specificity for the secondary hydroxyl group of threonine.
Advanced Chiral Reagents Improved resolution of threonine stereoisomers for more accurate initial analysis.Evaluate new chiral derivatizing agents for baseline separation of L- and D-threonine.
Mass Spectrometry-Tailored Reagents Enhanced ionization efficiency and fragmentation patterns for superior detection.Screen existing and novel MS-friendly reagents for optimal derivatization of threonine.

Advanced Hyphenated Techniques for Improved Sensitivity and Detection Limits

The coupling of separation techniques with mass spectrometry, known as hyphenated techniques, has revolutionized analytical chemistry. Future studies should focus on leveraging and refining these techniques for the analysis of PTH-Δ-threonine to achieve unprecedented levels of sensitivity and lower detection limits.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands out as a powerful tool. The development of UHPLC methods with columns specifically designed for the separation of PTH-amino acids, including the challenging separation of PTH-Δ-threonine from other closely eluting derivatives, is a critical research area.

Moreover, the application of novel mass spectrometry techniques such as high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) could provide significant advantages. HRMS would allow for more confident identification of PTH-Δ-threonine based on its accurate mass, while IM-MS could offer an additional dimension of separation based on the ion's size and shape, further resolving it from potential interferences.

Future research should also explore the potential of microfluidic "lab-on-a-chip" systems that integrate sample preparation, derivatization, separation, and detection. Such systems would not only improve sensitivity through reduced sample volumes but also increase throughput and automation.

Table 2: Advanced Hyphenated Techniques for PTH-Δ-Threonine Analysis

TechniquePotential for Improved AnalysisResearch Focus
UHPLC-MS/MS Enhanced separation efficiency and sensitivity.Optimization of column chemistry and gradient elution for PTH-amino acids.
HRMS Unambiguous identification through accurate mass measurement.Method development for routine and high-throughput HRMS analysis of PTH derivatives.
IM-MS Additional dimension of separation for resolving isomers and isobars.Investigating the ion mobility separation of PTH-Δ-threonine from other PTH-amino acids.
Microfluidics Miniaturization for high-throughput and sensitive analysis.Development of integrated microfluidic devices for automated Edman degradation and analysis.

Broader Implications in Systems Biology as an Analytical Marker for Threonine-related Processes

Beyond its role in protein sequencing, the precise measurement of PTH-Δ-threonine could have broader implications in systems biology. Threonine is an essential amino acid, and its metabolism is integral to numerous cellular processes, including protein synthesis, post-translational modifications (O-glycosylation), and as a precursor for other metabolites.

Future research could investigate whether the levels of PTH-Δ-threonine, as a proxy for threonine turnover in proteins, can serve as a biomarker for specific physiological or pathological states. For instance, alterations in threonine metabolism have been linked to various diseases, including cancer and metabolic disorders. google.com A highly sensitive method for quantifying threonine incorporation and turnover in specific proteins could provide valuable insights into these conditions.

The development of methods to quantify L-threonine is crucial for diagnosing various illnesses and congenital metabolic disorders. google.com By extension, tracking the fate of threonine into proteins and its subsequent degradation products like PTH-Δ-threonine could offer a more dynamic view of these processes.

Furthermore, in the context of metabolic flux analysis, tracing stable isotope-labeled threonine through cellular pathways and into protein degradation products could elucidate the dynamics of threonine utilization. The ability to accurately measure the isotopic enrichment of PTH-Δ-threonine would be essential for such studies.

Table 3: Potential Applications of PTH-Δ-Threonine Analysis in Systems Biology

Research AreaApplication of PTH-Δ-Threonine AnalysisPotential Impact
Biomarker Discovery Correlation of PTH-Δ-threonine levels with disease states.Development of novel diagnostic or prognostic markers.
Metabolic Flux Analysis Tracing the flow of isotope-labeled threonine.Deeper understanding of threonine metabolism in health and disease.
Proteostasis Research Quantifying protein turnover rates.Insights into the regulation of protein synthesis and degradation.

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